N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
Description
N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20(16-8-10-21(11-9-16)24(2,22)23)13-15-12-18-19-17(15)14-6-4-3-5-7-14/h3-7,12,16H,8-11,13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPDMVVIBYOMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Sulfonyl Group: The sulfonyl group is added through sulfonylation, typically using a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Studied for its potential to bind to specific biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine
- N-methyl-1-methylsulfonyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidine
Uniqueness
- Structural Complexity : The combination of a piperidine ring with a pyrazole moiety and a sulfonyl group is unique.
- Functional Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it distinct.
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